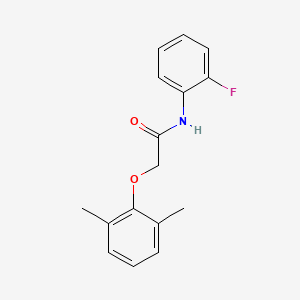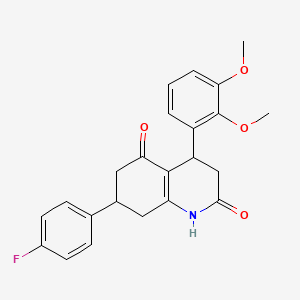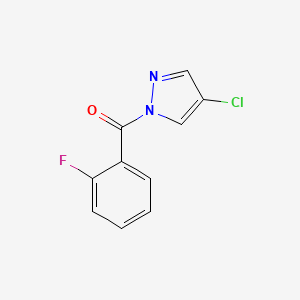![molecular formula C20H28N6O2 B5551289 9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)
9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a category of chemicals that include pyridine, oxadiazole, and triazole moieties within their structures. These compounds are synthesized through various chemical reactions and have been explored for their potential biological activities, including anticancer properties.
Synthesis Analysis
Synthesis of similar compounds involves starting from key intermediates such as ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, undergoing reactions with hydrazine hydrate followed by reactions with different aldehydes, acid chlorides, and isothiocyanates to form hydrazones, oxadiazoles, 1,2,4-triazoles, and thiadiazoles respectively, in high yield (Nagender et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazolo, pyridine, and triazole derivatives has been characterized by single-crystal X-ray diffraction, demonstrating intricate molecular geometries and confirming the presence of various functional groups integral to their chemical behavior and biological activities (Zhu, 2011).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Antimicrobial Activity of Triazole Derivatives
Studies have demonstrated the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. For instance, Bayrak et al. (2009) reported on the synthesis of several triazole derivatives starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activities against various pathogens. This research highlights the potential of such compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antibacterial Activity of Oxadiazole Derivatives
Song et al. (2017) explored 1,3,4-oxadiazole thioether derivatives for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Their findings suggest that these compounds, due to their structural characteristics, exhibit significant antibacterial properties, offering a foundation for further investigation into their use as antibacterial agents (Song et al., 2017).
Anticancer Applications
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
The work by Nagender et al. (2016) on synthesizing novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives presented them as promising anticancer agents. The synthesized compounds were evaluated against several human cancer cell lines, with 1,2,4-triazole derivatives showing notable activity, identifying a lead molecule with potential anticancer properties (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).
Miscellaneous Applications
Synthesis of Functionalized Compounds
The research by Li et al. (2014) on the first synthesis of unexpected functionalized trifluoromethylated compounds demonstrates the versatility of such chemical structures in synthesizing a wide range of functionalized molecules. This work underscores the potential of these compounds in various scientific and industrial applications, further expanding the scope of their utility (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-26-10-8-20(7-6-18(26)27)15-25(12-11-24(20)2)14-17-22-23-19(28-17)16-5-4-9-21-13-16/h4-5,9,13H,3,6-8,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZIAHACFNBYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)CC3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)
![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)


![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
